Registry Status and Structural Authentication in Patent Literature vs. 1,2-Isomer
In patent US20230287022A1, the ligand '1,2-diethenylcyclohex-1-ene' is explicitly listed as a preferred ligand (L2) for non-halide oxygen-free organometallic precursors for ALD/CVD [1]. Our target compound, the 1,3-isomer, is structurally registered but notably absent from this specific application, highlighting a differentiated utility pattern based on regioisomerism. This suggests that the 1,3-substitution pattern does not provide the same chelating geometry as its 1,2-counterpart, a critical selection criterion for researchers developing new metal precursors.
| Evidence Dimension | Preferred ligand identity in patented ALD/CVD precursors |
|---|---|
| Target Compound Data | Not listed as a preferred ligand in the patent claims. |
| Comparator Or Baseline | 1,2-Diethenylcyclohex-1-ene: Listed as a preferred L2 ligand for precursors of general formula M-L1L2. |
| Quantified Difference | Exclusive selection of 1,2-isomer over 1,3-isomer in the patent's preferred embodiments. |
| Conditions | Analysis of patent claims in US20230287022A1. |
Why This Matters
This directly informs procurement for ALD/CVD precursor research: acquiring the 1,3-isomer would be an incorrect selection for replicating or building upon this patented technology.
- [1] Lee, I.-J. et al. Non-Halide Oxygen-Free Organometallic Precursors for ALD/CVD of Metallization. U.S. Patent Application 20230287022 A1, September 14, 2023. View Source
